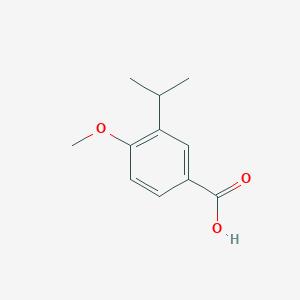![molecular formula C23H23NO4 B3000706 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951964-62-8](/img/structure/B3000706.png)
9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-oxazin core with cyclopentyl and methoxyphenyl substituents, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromeno ring system.
Oxazin Ring Formation: The next step involves the introduction of the oxazin ring. This can be done by reacting the chromeno derivative with an appropriate amine and an oxidizing agent to form the oxazin ring.
Substitution Reactions: The final steps involve the introduction of the cyclopentyl and methoxyphenyl groups through substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazin ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to quinone derivatives, while reduction of the oxazin ring can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs, particularly in the treatment of inflammatory diseases and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s ability to modulate these targets can lead to changes in cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
9-cyclopentyl-3-(4-hydroxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: This compound differs by having a hydroxy group instead of a methoxy group, which can significantly alter its chemical and biological properties.
9-cyclopentyl-3-(4-chlorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The presence of a chlorine atom instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
The unique combination of the cyclopentyl and methoxyphenyl groups in 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one contributes to its distinct chemical and biological properties. These structural features can influence the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
9-cyclopentyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-26-17-8-6-15(7-9-17)20-13-27-23-18(22(20)25)10-11-21-19(23)12-24(14-28-21)16-4-2-3-5-16/h6-11,13,16H,2-5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUULNIBXSVIRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-oxo-2-[(2-phenylacetyl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000623.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3000624.png)
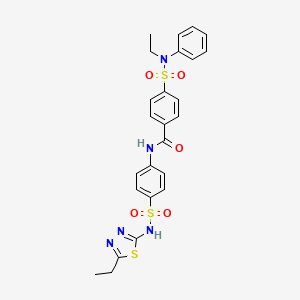
![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)
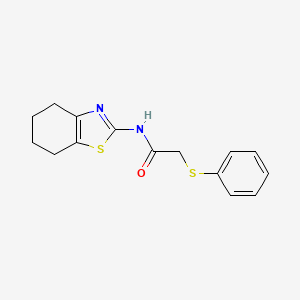
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate](/img/structure/B3000633.png)
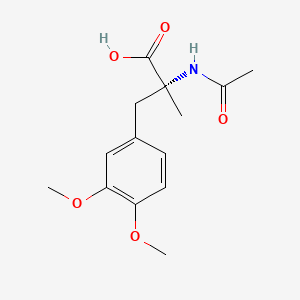
![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)
![2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine](/img/structure/B3000638.png)
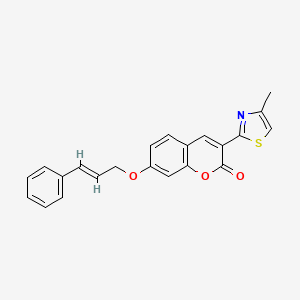
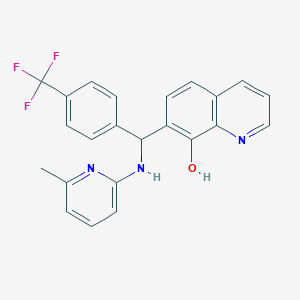
![6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B3000644.png)
